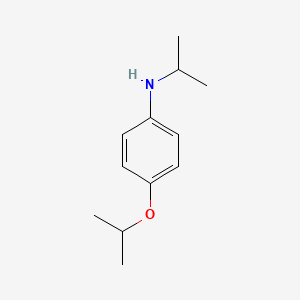![molecular formula C15H13Cl2N5O2S2 B13059209 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B13059209.png)
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide is a complex organic compound that features a thiazole ring, a cyano group, and a dichlorophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the cyano group, and coupling with the dichlorophenoxy moiety.
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Coupling with Dichlorophenoxy Moiety: The final step involves coupling the thiazole derivative with 2,4-dichlorophenoxyacetic acid or its derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring and cyano group.
Agriculture: It can be used as a precursor for the synthesis of herbicides or pesticides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide is unique due to the combination of the thiazole ring, cyano group, and dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C15H13Cl2N5O2S2 |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13Cl2N5O2S2/c1-8-10(5-18)15(22-26-8)25-7-14(23)21-20-13(19)6-24-12-3-2-9(16)4-11(12)17/h2-4H,6-7H2,1H3,(H2,19,20)(H,21,23) |
Clave InChI |
IVQQDUWGTOCQPT-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=NS1)SCC(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C#N |
SMILES canónico |
CC1=C(C(=NS1)SCC(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
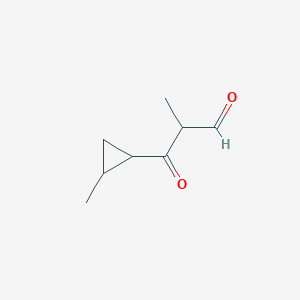
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B13059160.png)

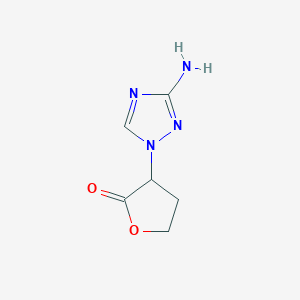


![Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13059192.png)
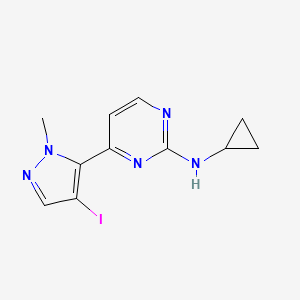
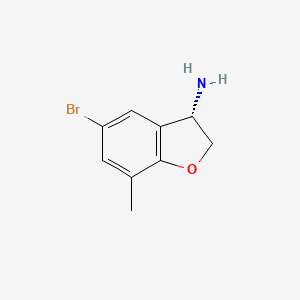

![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster](/img/structure/B13059213.png)
